4-Bromo-1-[(4-ethoxyphenyl)ethynyl]-2-methylbenzene
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Overview
Description
4-Bromo-1-[(4-ethoxyphenyl)ethynyl]-2-methylbenzene is an organic compound with the molecular formula C16H13BrO It is a derivative of benzene, featuring a bromine atom, an ethoxyphenyl group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-[(4-ethoxyphenyl)ethynyl]-2-methylbenzene typically involves the following steps:
Bromination: The starting material, 2-methylbenzene, undergoes bromination to introduce a bromine atom at the desired position.
Ethynylation: The brominated intermediate is then subjected to an ethynylation reaction with 4-ethoxyphenylacetylene under palladium-catalyzed coupling conditions.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and ethynylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reaction monitoring and control can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-[(4-ethoxyphenyl)ethynyl]-2-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced benzene derivatives.
Scientific Research Applications
4-Bromo-1-[(4-ethoxyphenyl)ethynyl]-2-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 4-Bromo-1-[(4-ethoxyphenyl)ethynyl]-2-methylbenzene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
- 1-Bromo-4-[(4-ethoxyphenyl)ethynyl]benzene
- Benzene, 1-bromo-4-ethynyl-
Uniqueness
4-Bromo-1-[(4-ethoxyphenyl)ethynyl]-2-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Biological Activity
4-Bromo-1-[(4-ethoxyphenyl)ethynyl]-2-methylbenzene is a synthetic organic compound notable for its diverse biological activities. This compound, part of the broader category of ethynyl-substituted aromatic compounds, has garnered attention in medicinal chemistry due to its potential therapeutic properties. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H15Br. The structure features a bromine atom and an ethoxy group attached to a phenyl ring, contributing to its chemical reactivity and biological interactions.
Anticancer Properties
Research indicates that compounds similar to 4-bromo derivatives often exhibit anticancer activity. For instance, stilbene-based compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that certain derivatives could induce apoptosis in cancer cell lines by downregulating anti-apoptotic proteins such as XIAP .
Table 1: Summary of Anticancer Activities
Compound | Mechanism of Action | Cell Line | IC50 (µM) | Reference |
---|---|---|---|---|
This compound | Apoptosis induction | T24T | 60 | |
Other stilbene derivatives | Cell cycle arrest | HCT116 | 55.2 ± 2.3 |
Anti-inflammatory Effects
Compounds based on the stilbene scaffold have also shown significant anti-inflammatory properties. They can inhibit COX enzymes, which are crucial in the inflammatory process. In vitro studies have demonstrated that these compounds reduce the production of pro-inflammatory cytokines, suggesting their potential as anti-inflammatory agents .
Table 2: Inhibition of COX Enzymes
Compound | COX Enzyme Inhibition | Concentration (µM) | Reference |
---|---|---|---|
This compound | COX-1 and COX-2 | 10 - 20 | |
Other stilbene derivatives | COX-2 only | 5 - 15 |
Antimicrobial Activity
The antimicrobial properties of similar compounds have been explored in various studies. Ethynyl-substituted benzene derivatives have demonstrated activity against several bacterial strains, indicating their potential use as antimicrobial agents. The exact mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Case Study 1: Anticancer Activity in Vivo
A study investigated the effects of a related compound on tumor growth in xenograft models. Mice treated with the compound showed a significant reduction in tumor size compared to controls, supporting its potential therapeutic application in oncology .
Case Study 2: Anti-inflammatory Effects
In another study, the administration of stilbene-based compounds led to decreased levels of inflammatory markers in animal models of arthritis. These findings highlight the role of these compounds in modulating immune responses and suggest further exploration for treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Compounds induce programmed cell death in cancer cells.
- Enzyme Inhibition : Inhibition of COX enzymes reduces inflammation.
- Antimicrobial Activity : Disruption of microbial cell structures leads to cell death.
Properties
CAS No. |
918150-44-4 |
---|---|
Molecular Formula |
C17H15BrO |
Molecular Weight |
315.2 g/mol |
IUPAC Name |
4-bromo-1-[2-(4-ethoxyphenyl)ethynyl]-2-methylbenzene |
InChI |
InChI=1S/C17H15BrO/c1-3-19-17-10-5-14(6-11-17)4-7-15-8-9-16(18)12-13(15)2/h5-6,8-12H,3H2,1-2H3 |
InChI Key |
NSRVNTODAVRXFT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C#CC2=C(C=C(C=C2)Br)C |
Origin of Product |
United States |
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